5-Iodo-2-isopropoxyphenol
Description
5-Iodo-2-isopropoxyphenol (CAS: 900174-04-1) is a substituted phenol derivative with the molecular formula C₉H₁₁IO₂ and a molar mass of 278.09 g/mol . Structurally, it features a hydroxyl group at position 1 (phenol core), an isopropoxy group (-OCH(CH₃)₂) at position 2, and an iodine atom at position 5. This arrangement introduces steric bulk from the isopropoxy group and electronic effects from the iodine substituent, which may influence its physicochemical properties and reactivity.
Properties
CAS No. |
900174-04-1 |
|---|---|
Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
5-iodo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
DWEUYVMOSCQMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Iodo-2-isopropoxyphenol vs. 2-Isopropylphenol and 4-Isopropylphenol
The closest structural analogs are 2-isopropylphenol (CAS: 88-69-7) and 4-isopropylphenol (CAS: 99-89-8) . Key differences include:
- Substituent position: The iodine in this compound is meta to the hydroxyl group, while the isopropyl groups in analogs are ortho (2-isopropylphenol) or para (4-isopropylphenol) to the hydroxyl.
Electronic and Steric Effects
- In contrast, the iodine atom is electron-withdrawing, which may counteract this effect .
- The bulky isopropoxy group introduces steric hindrance, likely reducing reactivity at the ortho position compared to 2-isopropylphenol.
Physicochemical Properties
A comparative analysis of available data is summarized below:
| Compound | CAS RN | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 900174-04-1 | C₉H₁₁IO₂ | 278.09 | Not reported | Not reported | Not reported |
| 2-Isopropylphenol | 88-69-7 | C₉H₁₂O | 136.19 | 212–213 | 15–16 | 1.012 |
| 4-Isopropylphenol | 99-89-8 | C₉H₁₂O | 136.19 | 212–212.4 | 59–61 | Not reported |
Key Observations
Molecular Mass: The iodine atom in this compound increases its molar mass by ~141 g/mol compared to non-iodinated analogs.
Melting Points: The absence of data for this compound limits direct comparison, but the isopropoxy group’s steric bulk and iodine’s polarizability may elevate its melting point relative to 2-isopropylphenol (15–16°C) .
Boiling Points : All three compounds have similar boiling points (~212°C), suggesting comparable volatility despite differences in substituents .
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